4,4-diphenylbutanenitrile

Description

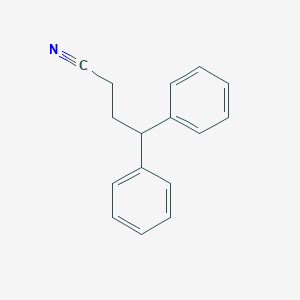

4,4-Diphenylbutanenitrile (C₁₆H₁₃N) is an aromatic nitrile compound characterized by a butanenitrile backbone with two phenyl groups attached to the central carbon atom (C-4). The nitrile group (-C≡N) imparts significant electron-withdrawing effects, influencing its reactivity in organic transformations such as nucleophilic additions, cyclizations, or polymerizations.

Properties

CAS No. |

22156-48-5 |

|---|---|

Molecular Formula |

C16H15N |

Molecular Weight |

221.3 g/mol |

IUPAC Name |

4,4-diphenylbutanenitrile |

InChI |

InChI=1S/C16H15N/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16H,7,12H2 |

InChI Key |

JYHNHWMZIXPAEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC#N)C2=CC=CC=C2 |

Other CAS No. |

22156-48-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-diphenylbutanenitrile typically involves the reaction of diphenylacetonitrile with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4,4-diphenylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions typically yield amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrile group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are frequently used.

Substitution: Reagents such as sodium methoxide and other nucleophiles are used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

4,4-diphenylbutanenitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Research studies utilize this compound to investigate its effects on biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4,4-diphenylbutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The nitrile group in all three compounds enhances electrophilicity, but substituents modulate reactivity.

- Steric Hindrance : The dichlorophenylsilyl group in 4-[dichloro(phenyl)silyl]butanenitrile increases molecular bulk and reactivity toward hydrolysis, unlike the phenyl groups in this compound .

4-(Cyclohex-2-en-1-yl)-4,4-diphenylbutanenitrile

- Reactivity: Demonstrated in photochemical benzylation of allylic C-H bonds under organocatalytic conditions. The cyclohexenyl moiety facilitates regioselective transformations, a feature absent in this compound due to its simpler structure .

- Applications: Potential use in synthesizing complex organic molecules, leveraging its dual phenyl and cyclohexenyl groups for steric and electronic modulation.

4-[Dichloro(phenyl)silyl]butanenitrile

N-(4-Dimethylamino-3,5-dinitrophenyl) Acetonitrile

- Reactivity : The electron-deficient aromatic ring (due to nitro groups) enhances electrophilicity, enabling applications in enzyme inhibition or drug design (). This contrasts with this compound, where electron-withdrawing effects are localized to the nitrile group.

Research Findings and Gaps

- Photochemical Applications: The cyclohexenyl derivative’s success in organocatalysis suggests this compound could be explored in similar reactions, though its lack of conjugated double bonds may limit photoactivity .

- Safety Profile : Unlike the silyl analog, this compound is likely safer due to the absence of hydrolyzable Si-Cl bonds, but empirical toxicity data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.